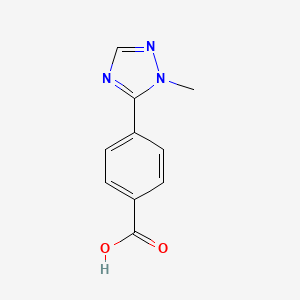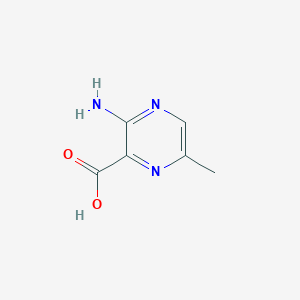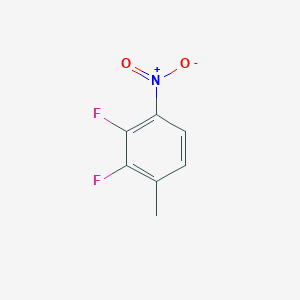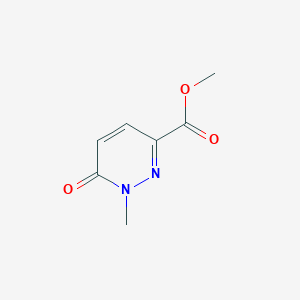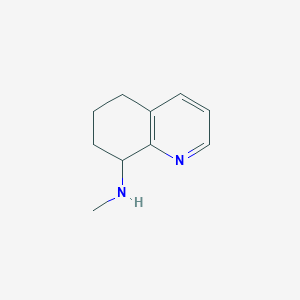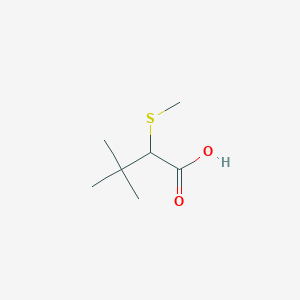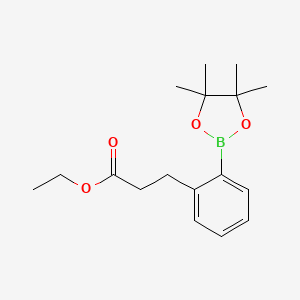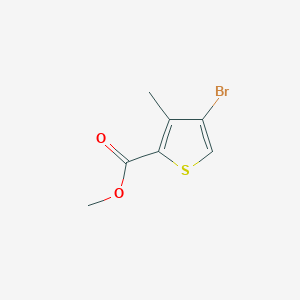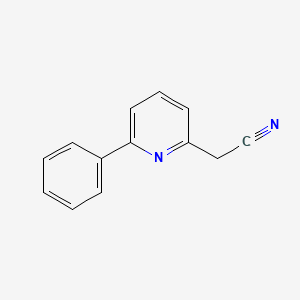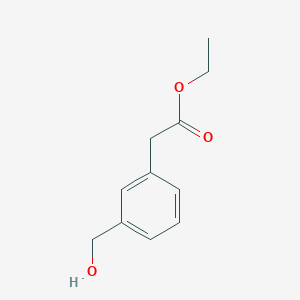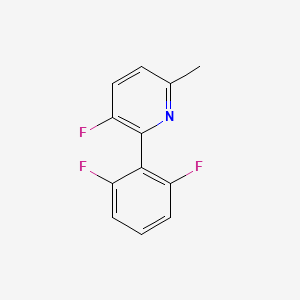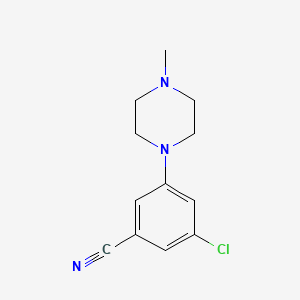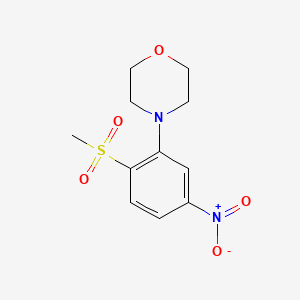
1-Methanesulfonyl-2-morpholino-4-nitrobenzene
説明
1-Methanesulfonyl-2-morpholino-4-nitrobenzene is a chemical compound with the CAS Number: 1194974-72-5. It has a molecular weight of 286.31 . The IUPAC name for this compound is 4-(2-(methylsulfonyl)-5-nitrophenyl)morpholine .
Molecular Structure Analysis
The molecule contains a total of 34 bonds. There are 20 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 nitro group (aromatic), 1 ether (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.31 g/mol . It contains 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用
Reaction Mechanisms and Inhibitor Studies
- Methanesulfonyl Fluoride as an Oxydiaphoric Inhibitor: Methanesulfonyl fluoride is known to react with enzymes like acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This reaction involves sulfonylation near the enzyme's anionic site, which is crucial in its normal catalytic activity. Studies by Kitz and Wilson (1963) in The Journal of Biological Chemistry explore this mechanism and its variations with different inhibitors.
Chemical Synthesis and Structural Studies
Synthesis of Complex Organic Compounds
The compound has been utilized in multi-step chemical synthesis processes. For example, Devarenne, Mabed, and Caminada (2008) describe a method for producing methanesulfon-m-anisidide from 4-butyrylamino-3-methoxy-nitrobenzene, as detailed in their publication here.
Structural and Spectroscopic Analysis
Research by Binkowska et al. (2001) in the Journal of Molecular Structure focuses on the structural and spectroscopic studies of complexes involving derivatives of 4-nitrophenyl[bis(ethylsulfonyl)]methane. Their work provides insights into the ionic structure and hydrogen bonding in these complexes, which can be explored further here.
Electrochemical Studies
- Electrochemical Reduction Studies: Silvester et al. (2006) conducted a study on the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing insights into the chemical behavior of related compounds. Their findings, published in the Journal of Electroanalytical Chemistry, are accessible here.
Pharmaceutical Intermediates and Biological Activity
- Synthesis of Antibiotic Intermediates: Janakiramudu et al. (2017) describe the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. Their research, including antimicrobial potency assessments, is detailed in the Research on Chemical Intermediates journal, available here.
Fluoride Interactions and Enzyme Inhibition
- Fluoride's Effect on Enzyme Reactions: Greenspan and Wilson (1970) in Molecular Pharmacology investigated how fluoride affects the reactions of methanesulfonates with acetylcholinesterase. Their study provides valuable insights into enzyme inhibition and fluoride interactions, detailed here.
Safety And Hazards
特性
IUPAC Name |
4-(2-methylsulfonyl-5-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(13(14)15)8-10(11)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWQIMQMAMWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-2-morpholino-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



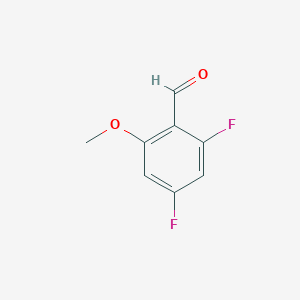
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)
